molecular formula C19H23N5O2S B2510113 7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396768-86-7

7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2510113
CAS RN: 1396768-86-7
M. Wt: 385.49
InChI Key: ZPUBKVAHRKNBKP-UHFFFAOYSA-N
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Description

7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Patel et al. (2012) detailed the synthesis of thiazolidinone derivatives, incorporating piperazine and pyridinyl methyl groups, evaluated for their antimicrobial activity against a variety of bacteria and fungi. These compounds, through their synthesis and biological evaluation, highlight the potential of structurally similar compounds for antimicrobial applications (Patel, Kumari, & Patel, 2012).

Molecular Structure and Isomerism

Engoyan et al. (1978) discussed the spatial isomerism in compounds related to the N-methylisatin series, focusing on the configurations and isomerization mechanisms of various heterocyclic compounds. This study provides insights into the structural aspects of compounds with complex heterocyclic systems, which could be relevant for understanding the conformational preferences of the query compound (Engoyan, Sheinker, Vlasova, Kurilo, & Grinev, 1978).

Conformational and Configurational Studies

Cahill and Crabb (1972) reported on the NMR studies of compounds with bridgehead nitrogen atoms, including derivatives of hexahydropyrido and oxazinones. Their research into the configurations and conformations of these compounds contributes to our understanding of the structural dynamics in heterocyclic chemistry (Cahill & Crabb, 1972).

Antimicrobial Agents

Another study by Patel et al. (2012) synthesized a series of s-triazine-based thiazolidinones, demonstrating their antimicrobial efficacy. This synthesis route and the biological evaluation of the compounds underline the potential of combining heterocyclic rings for developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

7-methyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-14-9-21-19-24(17(14)25)12-16(13-27-19)18(26)23-7-5-22(6-8-23)11-15-3-2-4-20-10-15/h2-4,9-10,16H,5-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUBKVAHRKNBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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